



Enantioselective Synthesis of Chiral Cyclopropene Derivatives: Application Notes and Protocols

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This document provides detailed application notes and protocols for the enantiose lective synthesis of chiral **cyclopropene** derivatives, valuable building blocks in medicinal chemistry and organic synthesis. The high ring strain of **cyclopropene**s makes them reactive intermediates for constructing complex molecular architectures.[1][2] The protocols outlined below focus on robust and highly selective catalytic methods to access these versatile scaffolds in an enantiomerically enriched form.

Introduction

Chiral **cyclopropene** derivatives are increasingly recognized for their utility in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds. Their rigid, three-membered ring structure offers a unique conformational constraint that can be exploited in drug design.[2] The development of catalytic enantioselective methods for their synthesis has been a significant advancement, enabling access to a wide variety of chiral building blocks with high optical purity.[3][4]

This guide details two prominent and effective methods for the enantioselective synthesis of chiral **cyclopropenes**: Rhodium-Catalyzed Cyclopropenation of Alkynes and Copper-Catalyzed Asymmetric Desymmetrization. Additionally, the emerging field of biocatalysis for this transformation is briefly discussed.



Catalytic Systems for Enantioselective Cyclopropenation

A variety of transition metal catalysts have been developed for the asymmetric synthesis of **cyclopropenes**, with rhodium and copper-based systems being the most extensively studied. These catalysts are typically complexed with chiral ligands that effectively control the stereochemical outcome of the reaction.

Rhodium-Catalyzed Cyclopropenation

Chiral dirhodium(II) carboxylates are highly effective catalysts for the enantioselective cyclopropenation of alkynes with diazo compounds.[5][6][7] The choice of the chiral ligand on the rhodium catalyst is crucial for achieving high enantioselectivity. Catalysts such as dirhodium tetrakis((S)-N-(dodecylbenzenesulfonyl)prolinate), denoted as Rh₂(S-DOSP)₄, have demonstrated exceptional performance in reactions involving terminal alkynes and arylvinyldiazoacetates.[1]

Copper-Catalyzed Asymmetric Reactions

Copper catalysts, in conjunction with chiral ligands, are also powerful tools for the synthesis of chiral **cyclopropenes**. These systems can be employed in the desymmetrization of achiral **cyclopropenes** or in carbomagnesiation and hydroboration reactions to generate highly functionalized and enantioenriched cyclopropane derivatives from **cyclopropene** precursors. [8][9][10]

Biocatalysis

An exciting and rapidly developing approach involves the use of engineered enzymes, such as cytochrome P450s and myoglobins, to catalyze the enantioselective cyclopropenation of alkynes.[2][4] These biocatalytic systems can offer exceptional levels of stereoselectivity (>99% ee) and operate under mild, environmentally benign conditions.[4]

Data Presentation: Comparison of Catalytic Systems



The following tables summarize the quantitative data for the enantioselective synthesis of chiral **cyclopropene** derivatives using different catalytic systems.

Table 1: Rhodium-Catalyzed Enantioselective Cyclopropenation of Alkynes with Aryldiazoacetates[5]

Alkyne Substrate	Diazoacetate Substrate	Catalyst	Yield (%)	ee (%)
1-Hexyne	Methyl phenyldiazoacet ate	Rh2(S-DOSP)4	85	96
Phenylacetylene	Methyl phenyldiazoacet ate	Rh2(S-DOSP)4	92	98
1-Octyne	Methyl (4- bromophenyl)dia zoacetate	Rh2(S-DOSP)4	88	95
Cyclohexylacetyl ene	Methyl phenyldiazoacet ate	Rh2(S-DOSP)4	75	94

Table 2: Copper-Catalyzed Enantioselective Hydroboration of Cyclopropenes[9]



Cyclopropene Substrate	Chiral Ligand	Yield (%)	ee (%)
Methyl 3-phenyl-2H- cyclopropene-3- carboxylate	(S)-DTBM-SEGPHOS	86	95
Methyl 3-(4- chlorophenyl)-2H- cyclopropene-3- carboxylate	(S)-DTBM-SEGPHOS	78	92
Methyl 3-(naphthalen- 2-yl)-2H- cyclopropene-3- carboxylate	(S)-DTBM-SEGPHOS	81	94
Methyl 3-(thiophen-2- yl)-2H-cyclopropene- 3-carboxylate	(S)-DTBM-SEGPHOS	75	89

Table 3: Biocatalytic Enantioselective Cyclopropenation of Disubstituted Alkynes[4]

Alkyne Substrate	Diazo Compound	Biocatalyst	Yield (%)	ee (%)
1-Phenyl-1- propyne	Ethyl diazoacetate	Engineered Cytochrome P411	>99	>99
1,2- Diphenylacetylen e	Ethyl diazoacetate	Engineered Cytochrome P411	95	>99
1-Cyclohexyl-2- phenylacetylene	Ethyl diazoacetate	Engineered Cytochrome P411	88	>99



Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Enantioselective Cyclopropenation of Terminal Alkynes

This protocol is a representative example for the synthesis of chiral **cyclopropene**s using a chiral dirhodium(II) catalyst.

Materials:

- Chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 1 mol%)
- Terminal alkyne (1.0 mmol)
- Aryldiazoacetate (1.2 mmol)
- Anhydrous dichloromethane (DCM, 5 mL)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere, add the chiral dirhodium(II)
 catalyst.
- Add anhydrous DCM followed by the terminal alkyne.
- The aryldiazoacetate is dissolved in anhydrous DCM (2 mL) and added dropwise to the reaction mixture over a period of 4 hours using a syringe pump at 0 °C.
- After the addition is complete, the reaction is stirred for an additional hour at room temperature.
- The solvent is removed under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral cyclopropene derivative.



• The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Protocol 2: General Procedure for Copper-Catalyzed Enantioselective Hydroboration of 3-Aryl Substituted Cyclopropene-3-carboxylates

This protocol describes a method for the synthesis of chiral cyclopropylboronates from **cyclopropene** precursors.

Materials:

- CuCl (5 mol%)
- Chiral phosphine ligand (e.g., (S)-DTBM-SEGPHOS, 5.5 mol%)
- 3-Aryl substituted **cyclopropene**-3-carboxylate (0.2 mmol)
- Bis(pinacolato)diboron (B₂pin₂, 0.22 mmol)
- t-BuOH (0.4 mmol)
- Anhydrous tetrahydrofuran (THF, 1 mL)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

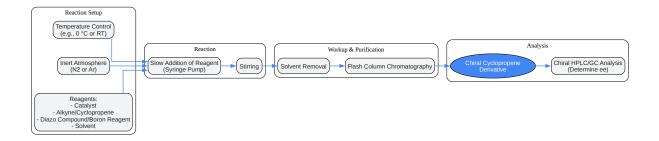
- In a glovebox, a vial is charged with CuCl and the chiral phosphine ligand.
- Anhydrous THF is added, and the mixture is stirred for 30 minutes.
- The 3-aryl substituted **cyclopropene**-3-carboxylate and B₂pin₂ are added to the catalyst solution.
- Finally, t-BuOH is added, and the vial is sealed and stirred at room temperature for 12 hours.
- The reaction mixture is then concentrated, and the residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the chiral



cyclopropylboronate.

• The enantiomeric excess is determined by chiral HPLC or GC analysis.

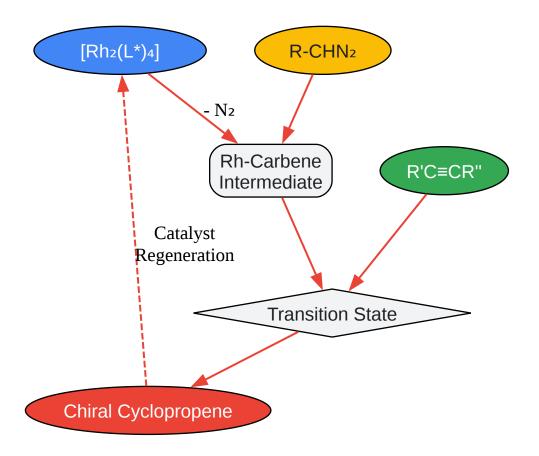
Visualizations



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Caption: General experimental workflow for the enantioselective synthesis of chiral **cyclopropenes**.





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Caption: Simplified catalytic cycle for Rh-catalyzed enantioselective cyclopropenation.

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